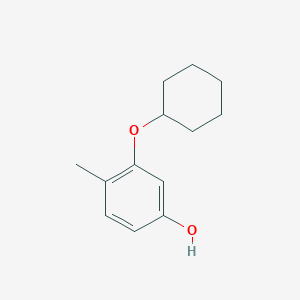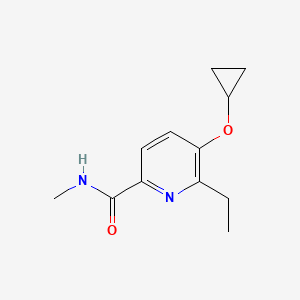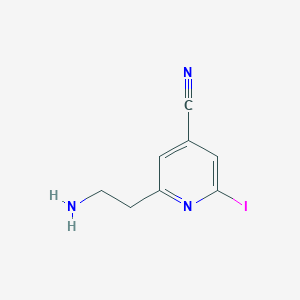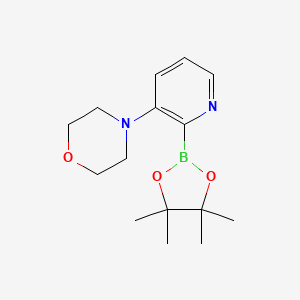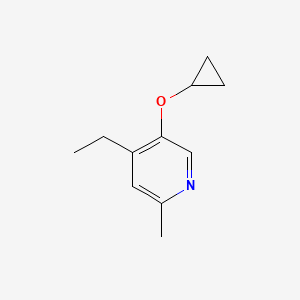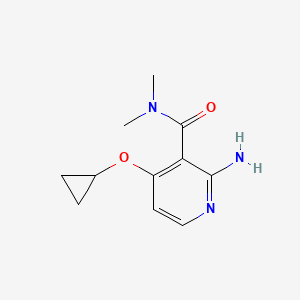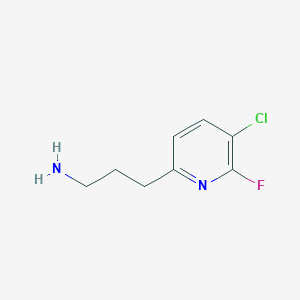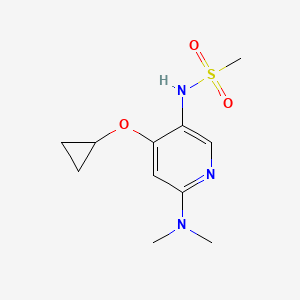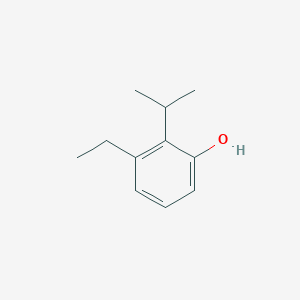![molecular formula C9H6F3NO3 B14836821 [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that belongs to the pyridine family It is characterized by the presence of a formyl group at the 4-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the introduction of the formyl and trifluoromethyl groups onto the pyridine ring followed by the addition of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid results in [4-Carboxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid.
Reduction: Reduction of the formyl group yields [4-Hydroxymethyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- [4-Formyl-2-(trifluoromethyl)pyridin-3-YL]acetic acid
- [4-Formyl-5-(trifluoromethyl)pyridin-2-YL]acetic acid
- [4-Formyl-6-(difluoromethyl)pyridin-2-YL]acetic acid
Uniqueness
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group at the 6-position enhances its stability and reactivity compared to similar compounds with different substitution patterns. This unique arrangement makes it particularly valuable for specific applications in research and industry.
特性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
2-[4-formyl-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)7-2-5(4-14)1-6(13-7)3-8(15)16/h1-2,4H,3H2,(H,15,16) |
InChIキー |
SLFUPPTWFRKKCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


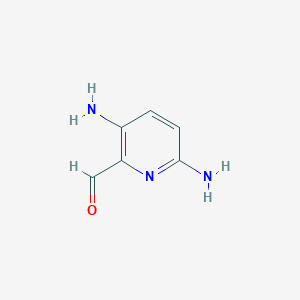
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
